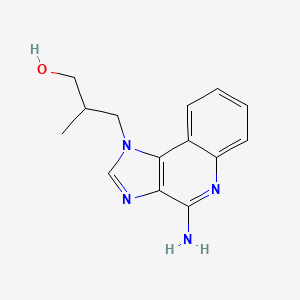

3-Hydroxy Imiquimod

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(4-aminoimidazo[4,5-c]quinolin-1-yl)-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O/c1-9(7-19)6-18-8-16-12-13(18)10-4-2-3-5-11(10)17-14(12)15/h2-5,8-9,19H,6-7H2,1H3,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRATYRRGCLIWCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC2=C1C3=CC=CC=C3N=C2N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Metabolic Pathways and Biotransformation Studies of Imidazoquinolines

Enzymatic Biotransformation Processes of Imidazoquinolines

The metabolism of imidazoquinolines, including imiquimod (B1671794), is predominantly a Phase I oxidative process. researchgate.net This transformation is largely dependent on the superfamily of heme-containing enzymes known as cytochrome P450 (CYP) isozymes, which are primarily located in the liver. researchgate.netstudysmarter.co.uksigmaaldrich.com These enzymes are crucial for the biotransformation and elimination of a wide array of foreign compounds from the body. sigmaaldrich.com

Studies utilizing recombinant human CYP enzymes have pinpointed specific isoforms responsible for the metabolism of imiquimod. Notably, CYP1A1 and CYP1A2 have been identified as the predominant enzymes involved in this process. nih.gov The involvement of these isoforms is underscored by the observation that all in vitro metabolite formation is dependent on the presence of both microsomes and NADPH, a necessary cofactor for CYP enzyme activity. fda.gov Research has shown that incubation of imiquimod with hepatic microsomes from mice leads to a rapid clearance of the drug, with the concurrent generation of three monohydroxylated metabolites. nih.gov

The pivotal role of CYP1A enzymes is further supported by studies where the induction of these enzymes accelerates the metabolism of imiquimod. For instance, treatment of human keratinocytes with benzo[a]pyrene (B130552) (BaP), a known agonist of the aryl hydrocarbon receptor (AHR) that induces CYP1A activity, leads to a faster clearance of imiquimod. nih.gov Conversely, the inhibition of CYP1A isoforms effectively halts both basal and induced imiquimod metabolism. nih.gov

Identification and Characterization of Hydroxylated Metabolites, with Emphasis on the 3-Hydroxy Moiety

The oxidative metabolism of imiquimod gives rise to several hydroxylated metabolites. fda.gov Among these, 3-Hydroxy Imiquimod, also known as S-27700, is a significant product resulting from the hydroxylation of the propyl side chain of the parent molecule. vulcanchem.com Together with another major isomeric metabolite, S-26704, these hydroxylated forms can constitute approximately 45% of the total metabolites generated in in vitro systems. vulcanchem.com

Liquid chromatography-mass spectrometry (LC/MS) is a key analytical technique used to identify and characterize these metabolites. fda.govvulcanchem.com In studies with human liver microsomes, this method has successfully identified seven distinct metabolites of imiquimod. vulcanchem.com The chemical structures of these metabolites are consistent with those found in the urine of laboratory animals and human subjects following administration of imiquimod. fda.gov

Phase I biotransformation pathways for imiquimod are primarily characterized by hydroxylation at various positions on the molecule, including the benzyl (B1604629) ring and two sites on the 2-methylpropyl side chain. fda.gov Following this initial hydroxylation, many of these Phase I metabolites can undergo further Phase II conjugation reactions, forming glucuronide or sulfate (B86663) conjugates, which facilitates their excretion. fda.gov

Cellular and Organ-Specific Metabolic Research Models

To investigate the metabolism of imidazoquinolines, researchers employ a variety of in vitro and in vivo models. Human liver microsomes are a fundamental tool, providing a system that contains a rich complement of drug-metabolizing enzymes, including the crucial cytochrome P450 isoforms. fda.govvulcanchem.com These preparations have been instrumental in identifying the primary metabolites of imiquimod and confirming the NADPH-dependent nature of the metabolic reactions. fda.gov

In addition to liver microsomes, cellular models such as human keratinocytes (HaCaT cells) are utilized to study cutaneous metabolism. nih.govnih.gov This is particularly relevant as imiquimod is often applied topically. nih.gov Studies with these cells have demonstrated that they are capable of metabolizing imiquimod, and that this metabolism can be influenced by external factors that modulate CYP enzyme activity. nih.govnih.gov

Animal models, including rats, rabbits, monkeys, and guinea pigs, have also been used to study the in vivo metabolism and excretion of imiquimod. fda.gov These studies have shown that the metabolic profiles are qualitatively similar across these species and consistent with metabolites identified in human urine. fda.gov Furthermore, various cancer cell lines, such as B16 melanoma, TC2 prostate, and 4T1 breast cancer cells, have been used to examine the metabolism of imidazoquinolines at a cellular level. researchgate.net

| Research Model | Key Findings | References |

| Human Liver Microsomes | Identified seven metabolites of imiquimod, including hydroxylated derivatives. Confirmed NADPH-dependency of metabolism. | vulcanchem.com, fda.gov |

| Human Keratinocytes (HaCaT cells) | Demonstrated cutaneous metabolism of imiquimod and its modulation by CYP1A inducers and inhibitors. | nih.gov, nih.gov |

| Animal Models (Rats, Rabbits, Monkeys) | Showed extensive metabolism with qualitatively similar metabolite profiles to humans. | fda.gov |

| Cancer Cell Lines (B16, TC2, 4T1) | Used to evaluate cellular metabolism of imidazoquinolines. | researchgate.net |

Factors Influencing Metabolic Profiles and Potential Xenobiotic Interactions

The metabolic profile of imidazoquinolines can be significantly influenced by various factors, most notably the activity of cytochrome P450 enzymes. Genetic variations in CYP genes can lead to differences in enzyme activity among individuals, potentially affecting the rate and extent of drug metabolism. studysmarter.co.uk

A key regulator of CYP1A1 and CYP1A2 expression is the Aryl Hydrocarbon Receptor (AHR). nih.gov Exposure to xenobiotics that are AHR agonists, such as benzo[a]pyrene found in tobacco smoke, can induce the expression of these enzymes. nih.gov This induction, in turn, accelerates the metabolism of imiquimod, leading to a more rapid clearance of the drug and an increased formation of its hydroxylated metabolites. nih.govnih.gov This interaction highlights the potential for environmental factors and lifestyle choices, such as smoking, to alter the metabolic fate of imidazoquinolines. studysmarter.co.uk

Molecular and Cellular Mechanisms of Action

Toll-Like Receptor (TLR) Agonistic Activity

3-Hydroxy Imiquimod (B1671794) is an imidazoquinoline compound that functions as an immune response modifier. Its mechanism of action is primarily centered on its role as an agonist for Toll-like receptors (TLRs), specifically TLR7 and TLR8. google.comdrugbank.com These receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and triggering immune responses. google.com TLR7 and TLR8 are located within endosomes and are specialized in detecting single-stranded RNA, a common feature of viral pathogens. oup.comgoogle.com

Activation of TLR7 and TLR8 by agonists like those in the imidazoquinoline class initiates a signaling cascade that leads to the activation of various immune cells. google.comoup.com Plasmacytoid dendritic cells (pDCs) have high expression of TLR7 and are major producers of type I interferons upon activation. google.comfrontiersin.org Myeloid dendritic cells (mDCs), monocytes, and macrophages, on the other hand, express high levels of TLR8. google.comfrontiersin.org The activation of these receptors on antigen-presenting cells (APCs) results in their maturation, enhanced antigen presentation capabilities, and the production of pro-inflammatory cytokines and chemokines. google.com This, in turn, helps to shape the adaptive immune response. drugbank.com

The imidazoquinoline family of compounds includes several derivatives with varying specificities and potencies for TLR7 and TLR8. This differential activation leads to distinct downstream immune responses.

Imiquimod , the parent compound, is primarily considered a TLR7-specific agonist in both humans and mice. invivogen.com It shows little to no activation of TLR8, even at high concentrations. invivogen.com

Resiquimod (B1680535) (R848) is a more potent derivative that acts as a dual agonist for both human TLR7 and TLR8. frontiersin.orginvivogen.com In mice, however, it primarily activates TLR7. invivogen.com

Gardiquimod is another TLR7-specific ligand and is noted to be more potent than Imiquimod. invivogen.com

Other synthetic imidazoquinoline derivatives, such as 3M-001 , 3M-002 , and 3M-003 , have been developed to be selective for TLR7, TLR8, and dual TLR7/8 agonism, respectively. researchgate.net For instance, 3M-002 selectively activates TLR8 and is a potent inducer of cytokines like TNF-α and IL-12 from human peripheral blood mononuclear cells (PBMCs). researchgate.net

The specific structural modifications among these derivatives, such as the length of the C2-alkyl chain, can influence their affinity and activation capacity for TLR7 and TLR8, leading to different cytokine induction profiles. researchgate.net

Table 1: TLR Activation by Imidazoquinoline Derivatives

| Compound | Primary TLR Target(s) in Humans | Key Characteristics |

|---|---|---|

| Imiquimod | TLR7 invivogen.com | Specific for TLR7; does not significantly activate TLR8. invivogen.com |

| Resiquimod (R848) | TLR7 and TLR8 invivogen.com | Potent dual agonist. invivogen.com |

| Gardiquimod | TLR7 invivogen.com | Potent and specific TLR7 agonist. invivogen.com |

| 3M-002 | TLR8 researchgate.net | Selective TLR8 agonist. researchgate.net |

This table is based on available research and may not be exhaustive.

The signaling cascade initiated by the activation of TLR7 and TLR8 is predominantly dependent on the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88). oup.cominvivogen.comfrontiersin.org Upon ligand binding, TLRs recruit MyD88 to the endosomal membrane. researchgate.netfrontiersin.org This recruitment is a critical step that initiates the downstream signaling events.

The activation of the MyD88-dependent pathway leads to the engagement of other signaling molecules, ultimately resulting in the activation of key transcription factors, most notably nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs). invivogen.cominvivogen.com NF-κB activation is a central event that drives the expression of a wide array of pro-inflammatory cytokines and chemokines. drugbank.comresearchgate.net Studies have demonstrated that in the absence of MyD88, the inflammatory response induced by TLR7 agonists like imiquimod is abolished, highlighting the essential role of this adaptor protein. qima-lifesciences.com In the context of Toxoplasma gondii infection, imiquimod was shown to upregulate TLR7, TLR11, and TLR12, leading to the activation of the MyD88 pathway and a subsequent immune response. frontiersin.orgspandidos-publications.com

While the MyD88-dependent pathway is the principal signaling route for TLR7 and TLR8, the involvement of the TIR-domain-containing adapter-inducing interferon-β (TRIF) pathway has also been investigated. The TRIF pathway is typically associated with TLR3 and the endosomal signaling of TLR4. mdpi.com

Some research suggests potential crosstalk or alternative signaling mechanisms. For instance, one study investigating the effects of a GpC-rich oligonucleotide found that it activated a TLR7/TRIF-dependent pathway in plasmacytoid dendritic cells, which was independent of TLR9 and MyD88. aai.org This finding suggests that under certain conditions or with specific ligands, TLR7 might utilize the TRIF pathway. However, research directly implicating 3-Hydroxy Imiquimod or Imiquimod itself in a significant TRIF-dependent signaling cascade is limited. Most evidence points to the overwhelming dominance of the MyD88-dependent pathway for imidazoquinoline-mediated immune activation. invivogen.cominvivogen.comqima-lifesciences.com One study noted that a neurosteroid, 3α,5α-THP, inhibited MyD88-dependent TLR pathways, including the one activated by imiquimod, but did not affect TRIF-dependent signaling. researchgate.net Another study on imiquimod-induced IL-10 reduction in RAW264.7 cells investigated the role of the TRIF-dependent TLR4 signaling pathway in IL-10 production, but this was in the context of TLR4, not directly TLR7/8. researchgate.netresearchgate.netnih.gov

Myeloid Differentiation Primary Response 88 (MyD88) Dependent Signaling Pathways

Cytokine and Chemokine Induction Profiles

The activation of TLR7 and TLR8 by this compound and its parent compounds leads to the production of a broad spectrum of cytokines and chemokines, which orchestrate the subsequent immune response.

In human peripheral blood mononuclear cells (PBMCs), imiquimod has been shown to induce the production of several cytokines, including:

Interferon-alpha (IFN-α)

Tumor necrosis factor-alpha (TNF-α)

Interleukin-1 (IL-1), IL-6, IL-8, IL-10, and IL-12 skintherapyletter.com

Granulocyte-colony stimulating factor (G-CSF)

Granulocyte-macrophage colony stimulating factor (GM-CSF)

Macrophage inflammatory protein-1-alpha (MIP-1α) skintherapyletter.com

Monocytes have been identified as the primary source of these cytokines. nih.gov The specific profile and magnitude of cytokine induction can vary depending on the specific imidazoquinoline derivative used. nih.gov

Table 2: Cytokines Induced by Imiquimod in Human PBMCs

| Cytokine/Chemokine | Function |

|---|---|

| IFN-α | Antiviral activity, activation of immune cells drugbank.comskintherapyletter.com |

| TNF-α | Pro-inflammatory, anti-tumor activity skintherapyletter.com |

| IL-1α, IL-1β | Pro-inflammatory nih.gov |

| IL-6 | Pro-inflammatory, B-cell stimulation skintherapyletter.comnih.gov |

| IL-8 | Neutrophil chemotaxis skintherapyletter.com |

| IL-12 | Th1 cell differentiation, IFN-γ production skintherapyletter.com |

| GM-CSF, G-CSF | Myeloid cell proliferation and differentiation skintherapyletter.comnih.gov |

| MIP-1α | Monocyte and lymphocyte chemotaxis skintherapyletter.com |

This table is based on cited research findings.

The induction of interferons, particularly IFN-α and IFN-γ, is a hallmark of the immune response to imidazoquinolines.

Interferon-alpha (IFN-α) is a type I interferon with potent antiviral properties. drugbank.com Its induction by compounds like imiquimod is primarily mediated through the activation of TLR7 on plasmacytoid dendritic cells (pDCs). oup.comfrontiersin.org The MyD88-dependent signaling pathway leads to the activation of interferon regulatory factors (IRFs), which are transcription factors that drive the expression of IFN-α genes. invivogen.cominvivogen.com The produced IFN-α can then act in an autocrine and paracrine manner to upregulate the expression of numerous interferon-stimulated genes, further amplifying the antiviral state. drugbank.com Studies have shown that the antitumor and antiviral effects of imiquimod are significantly blocked by antibodies against IFN-α. skintherapyletter.com

Interferon-gamma (IFN-γ) is a type II interferon and a key cytokine of the T helper 1 (Th1) immune response. skintherapyletter.com The induction of IFN-γ by imiquimod is generally an indirect process. skintherapyletter.com Imiquimod stimulates monocytes and macrophages to produce IFN-α and IL-12. drugbank.comskintherapyletter.com IFN-α, in turn, can induce the expression of the IL-12 receptor on Th1 cells, making them more responsive to IL-12. skintherapyletter.com IL-12 then potently stimulates these Th1 cells, as well as natural killer (NK) cells, to produce IFN-γ. skintherapyletter.comresearchgate.net This cascade demonstrates the ability of imidazoquinolines to bridge the innate and adaptive immune systems, promoting a cell-mediated immune response effective against viral infections and tumors. drugbank.com

Interleukin (IL) Family Modulation

This compound, following the metabolic conversion from its parent compound Imiquimod, influences a broad spectrum of interleukins, which are critical signaling molecules in the immune system. The parent compound, Imiquimod, is known to induce the production of several interleukins, including IL-1, IL-6, IL-8, IL-10, and IL-12. skintherapyletter.com This induction is a key part of its immune-stimulating effects.

Specifically, Imiquimod stimulates human peripheral blood mononuclear cells to produce IL-1, IL-6, IL-8, IL-10, and IL-12 p40. skintherapyletter.com Studies using Imiquimod in mouse models of psoriasis-like skin inflammation have shown its ability to upregulate pro-inflammatory cytokines such as IL-1β, IL-6, IL-12p70, IL-17, and IL-23. researchgate.netnih.gov The development of this inflammation is highly dependent on the IL-23/IL-17 axis. mdpi.com In keratinocytes, Imiquimod enhances the expression of IL-6 and IL-8. plos.org While Imiquimod generally promotes pro-inflammatory responses, it has also been shown to inhibit the production of Th2 cytokines like IL-4 and IL-5, thereby suppressing the humoral arm of acquired immunity. medicaljournals.se

It is important to note that while these effects are attributed to the parent compound Imiquimod, the metabolic product this compound is an integral part of the subsequent in vivo activity. One study on a related neurosteroid showed that Imiquimod activation of RAW264.7 cells reduced IL-10 levels, and this effect could be counteracted by the neurosteroid. frontiersin.org

Tumor Necrosis Factor Alpha (TNF-α) Production Pathways

The production of Tumor Necrosis Factor Alpha (TNF-α), a potent pro-inflammatory cytokine, is significantly modulated by this compound's precursor, Imiquimod. Imiquimod induces TNF-α production in human peripheral blood mononuclear cells. skintherapyletter.com This induction is part of a broader activation of transcription factors, including nuclear factor-κB (NF-κB), which leads to the production of various pro-inflammatory cytokines and chemokines. spandidos-publications.com

In mouse models, topical application of Imiquimod leads to increased protein concentrations of TNF-α at the treatment site. skintherapyletter.com Furthermore, in models of psoriasis-like skin inflammation, Imiquimod upregulates TNF-α. researchgate.netnih.gov The activation of NF-κB is a key mechanism, as it regulates the production of TNF-α, IL-8, and IL-23. plos.org Studies have shown that Imiquimod activates NF-κB signaling, leading to the induction of TNF-α and IL-8 in keratinocytes. plos.org This activation involves the translocation of the p65 subunit of NF-κB into the nucleus. plos.org

Immune Cell Type Modulation

The immunomodulatory effects of this compound and its parent compound extend to various immune cells, altering their activation and function.

Activation and Migration Dynamics of Antigen-Presenting Cells (e.g., Langerhans Cells, Dendritic Cells)

Imiquimod has a pronounced effect on antigen-presenting cells (APCs), particularly Langerhans cells and dendritic cells (DCs). When applied topically, Imiquimod activates Langerhans cells, causing them to enlarge and appear more dendritic, which is suggestive of an activated state. capes.gov.brnih.gov This activation is followed by the migration of Langerhans cells from the skin to regional lymph nodes. medicaljournals.sespandidos-publications.comcapes.gov.br This migration is a critical step for initiating an adaptive immune response, as it enhances the presentation of antigens to T cells. skintherapyletter.commedicaljournals.se Studies in mice have shown a decrease in the density of Ia+ Langerhans cells in the epidermis following Imiquimod treatment, which is consistent with their migration to lymph nodes. capes.gov.brnih.gov

Imiquimod also directly impacts dendritic cells. It is known to activate plasmacytoid dendritic cells (pDCs), which are potent producers of type I interferons. researchgate.net Furthermore, Imiquimod treatment has been shown to enhance the survival and trafficking of DCs into draining lymph nodes, which in turn promotes the priming of tumor antigen-specific T cells. nih.gov The activation of DCs by Imiquimod leads to the production of cytokines that drive a Th1-like immune response. oup.com

Macrophage and B-Lymphocyte Activation State Alterations

Imiquimod is a potent activator of macrophages and B-lymphocytes. It stimulates macrophages to secrete cytokines and nitric oxide. medicaljournals.se In human monocyte-derived macrophages, Imiquimod can trigger autophagic cell death by enhancing the generation of reactive oxygen species (ROS). researchgate.net

B-lymphocytes are also significantly affected by Imiquimod. It induces the proliferation of both mouse and human B cells and stimulates them to produce increased levels of immunoglobulins. medicaljournals.senih.gov Both resting and activated B cells respond to Imiquimod, with activated cells showing a more efficient response. nih.gov This activation leads to an increased expression of B cell activation markers. nih.gov

Natural Killer (NK) Cell Response Mechanisms

Natural Killer (NK) cells, a component of the innate immune system, are also activated by Imiquimod. medicaljournals.sespandidos-publications.com This activation is part of the broader stimulation of innate immunity that contributes to the antiviral and antitumor effects of the compound. medicaljournals.se Activated NK cells can directly kill target cells through the release of lytic granules containing perforin (B1180081) and granzyme-B, or indirectly by secreting pro-inflammatory cytokines like IFN-γ and TNF-α. xiahepublishing.comfrontiersin.org The activation of NK cells can be triggered by various signals, including the engagement of activating receptors and cytokine stimulation from other immune cells. emjreviews.comnih.gov

Intracellular Signaling Cascades

The immunomodulatory effects of this compound are initiated by the binding of its parent compound, Imiquimod, to specific receptors, which triggers a cascade of intracellular signaling events. Imiquimod is a well-established agonist for Toll-like receptor 7 (TLR7). oup.comresearchgate.net The binding of Imiquimod to TLR7, which is located in the endosomes of immune cells, initiates a signaling pathway that is dependent on the adaptor protein MyD88. spandidos-publications.comfrontiersin.orgqima-lifesciences.comgoogle.com

The activation of the TLR7/MyD88 pathway leads to the recruitment and activation of IRAK (interleukin-1 receptor-associated kinase) family kinases. google.com This ultimately results in the activation of transcription factors, most notably NF-κB. spandidos-publications.complos.orgfrontiersin.org The activation of NF-κB is crucial for the transcription of numerous pro-inflammatory genes, leading to the production of cytokines like TNF-α, IL-6, and IL-8. plos.orgspandidos-publications.com

In addition to the NF-κB pathway, Imiquimod can also activate other signaling pathways. In some cancer cells, Imiquimod has been shown to activate the STAT3 and PI3K/Akt pathways, leading to an increase in HIF-1α expression. oncotarget.com There is also evidence that Imiquimod can activate the p38 MAPK pathway. spandidos-publications.comresearchgate.net Furthermore, some studies suggest that Imiquimod can act independently of TLR7, potentially through the inhibition of adenosine (B11128) receptor signaling. spandidos-publications.comresearchgate.net In certain cell types, Imiquimod-evoked responses are associated with the phospholipase C (PLC) signaling cascade, leading to the release of intracellular calcium. nih.govnih.gov

Nuclear Factor Kappa B (NF-κB) Pathway Activation

The NF-κB pathway is a cornerstone of inflammatory responses and is significantly influenced by Imiquimod.

Activation by Imiquimod: The biological effects of Imiquimod are predominantly linked to the activation of NF-κB. medicaljournals.se This activation follows the stimulation of TLR7/8-mediated signaling pathways, resulting in enhanced transcription and local release of pro-inflammatory cytokines and chemokines. medicaljournals.se In melanoma cells, Imiquimod has been shown to induce the DNA-binding activity of NF-κB, which is confirmed by the phosphorylation and subsequent degradation of its inhibitor, IκBα. nih.gov This activation may be triggered by an accumulation of reactive oxygen species (ROS). nih.gov

Downstream Effects: The activation of NF-κB leads to the expression of its target genes, including the cytokines IL-6 and IL-8. nih.gov It also induces the expression of inhibitor of apoptosis proteins (IAPs), such as X-linked IAP (XIAP). nih.gov

Comparative Insights: Interestingly, the compound 3-hydroxy-L-kynurenamine (3-HKA), which also contains a hydroxyl group, has been shown to act as an anti-inflammatory agent by inhibiting the IFN-γ mediated STAT1/NF-κB pathway. vulcanchem.com This suggests that the hydroxylation of Imiquimod to form this compound could potentially modify the immunomodulatory effects seen with the parent compound, though direct evidence is lacking. vulcanchem.com

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation (e.g., p38 MAPK)

The MAPK pathways, including p38, ERK, and JNK, are crucial regulators of cellular functions like proliferation, gene expression, and apoptosis, and are modulated by Imiquimod. tandfonline.com

Activation and Role in Apoptosis: In melanoma cells, Imiquimod-induced apoptosis is associated with the activation of the apoptosis-regulating kinase 1 (ASK1)/c-Jun-N-terminal kinase (JNK)/p38 signaling pathways. nih.gov

Role in Inflammation: In mouse models of psoriasis, Imiquimod application leads to increased levels of phosphorylated p38, ERK, and JNK. tandfonline.com The p38 MAPK signal transduction pathway, in particular, plays a significant role in the pathogenesis of psoriasis, with its activity being markedly higher in affected skin lesions. nih.gov Overactivation of p38 can lead to an increase in the expression of vascular endothelial growth factor (VEGF). nih.gov

Analogue Activity: Imidazo[1,2-a]quinoxalines, which are analogues of Imiquimod, have also been demonstrated to activate the p38 MAPK pathway in a murine fibroblastic cell line. spandidos-publications.com

Phosphoinositide 3-Kinase (PI3K) Pathway Inhibition

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell proliferation, survival, and apoptosis. nih.govnih.gov Research into its interaction with Imiquimod has yielded context-dependent findings.

Inhibition by Analogues: Studies on Imiquimod analogues, specifically imidazo[1,2-a]quinoxalines, have shown that they inhibit the PI3K pathway in murine fibroblast cells. spandidos-publications.com

Activation in Psoriasis Models: Conversely, in the context of Imiquimod-induced psoriasis-like skin inflammation, the PI3K/Akt/mTOR pathway is found to be aberrantly activated. nih.govnih.gov Topical application of Imiquimod is sufficient to activate PI3K/AKT and mTOR kinases in murine skin. nih.gov This hyperactivation promotes keratinocyte proliferation and inhibits differentiation, key features of psoriasis. nih.gov The therapeutic benefit of dual mTOR and PI3K inhibitors in this model further supports the role of Imiquimod in activating this pathway in inflammatory skin conditions. nih.govnih.gov

Signal Transducer and Activator of Transcription 3 (STAT3) Signaling Interactions

STAT3 is a transcription factor involved in signaling for numerous cytokines implicated in inflammatory diseases and cancer. mdpi.comoncotarget.com

Imiquimod-Induced Activation: Imiquimod has been reported to induce the phosphorylation of STAT3. oncotarget.com This activation can, in turn, promote the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) at both transcriptional and translational levels. oncotarget.com

Role in Psoriasis Pathogenesis: STAT3 signaling is a key element in the development of psoriasis. It participates in the signaling of cytokines like IL-6, IL-22, and IL-23 and is required for the differentiation of Th17 cells. mdpi.com The use of Imiquimod to induce psoriasis-like conditions in mouse models highlights the compound's ability to engage this pathway. mdpi.com Studies have shown that inhibiting STAT3 signaling can alleviate the symptoms of Imiquimod-induced dermatitis. researchgate.net

| Pathway | Modulation by Imiquimod | Associated Cellular Effect |

| NF-κB | Activation | Pro-inflammatory cytokine release, apoptosis regulation |

| MAPK (p38, JNK, ERK) | Activation | Apoptosis induction, inflammatory response |

| PI3K/Akt/mTOR | Inhibition (by analogues) / Activation (in psoriasis models) | Regulation of cell proliferation and survival |

| STAT3 | Activation | Pro-inflammatory signaling, promotion of HIF-1α expression |

Cellular Apoptosis Induction Mechanisms (Non-Clinical Focus)

Imiquimod is capable of directly inducing apoptosis in tumor cells through multiple TLR-independent pathways. nih.govspandidos-publications.com

Intrinsic Mitochondrial Pathway: Imiquimod can trigger the intrinsic, Bcl-2-dependent apoptotic pathway. spandidos-publications.com This process is characterized by the loss of mitochondrial membrane potential, the release of cytochrome c into the cytosol, and the subsequent activation of procaspase-9 and procaspase-3. nih.govspandidos-publications.com

Endoplasmic Reticulum (ER) Stress: The compound can induce ER stress, characterized by the activation of the protein kinase RNA-like endoplasmic reticulum kinase (PERK) signaling pathway. nih.gov This leads to an increase in intracellular calcium release and the cleavage of caspase-4, initiating apoptosis. nih.gov

Reactive Oxygen Species (ROS): Imiquimod treatment can lead to the accumulation of ROS, which contributes to mitochondrial dysregulation and the activation of apoptotic signaling cascades. nih.gov

Tumor-Selective Action: Notably, Imiquimod has been shown to selectively induce apoptosis in transformed keratinocytes and melanoma cells, without having the same effect on their normal counterparts. spandidos-publications.com

Opioid Growth Factor Receptor (OGFr) Interactions and Downstream Effects

A significant mechanism for the anti-proliferative effects of imidazoquinolines, including Imiquimod, involves the Opioid Growth Factor Receptor (OGFr), independent of immune function. nih.govtandfonline.com

Upregulation of OGFr: Imiquimod and its analogue resiquimod have been shown to upregulate OGFr in various cancer cell lines. nih.gov This upregulation stimulates the interaction of the native OGF-OGFr axis. nih.govtandfonline.com

Inhibition of Cell Proliferation: The OGF-OGFr system is a native, tonically active inhibitory pathway that regulates cell proliferation. nih.govbiolifesas.org When OGF binds to OGFr, the complex translocates to the nucleus and increases the synthesis of cyclin-dependent kinase inhibitors, which results in a retardation of cells at the G1-S interface of the cell cycle. nih.govwikipedia.org

Opioid Receptor Dependence: The inhibitory effect of Imiquimod on DNA synthesis in epithelial cells is dependent on this opioid receptor-mediated pathway and can be blocked by the opioid antagonist naloxone. nih.gov

Adenosine Receptor Signaling Pathway Modulation

Imiquimod can modulate cellular activity through a TLR-independent interaction with adenosine receptor signaling pathways. medicaljournals.seresearchgate.net

Structure Activity Relationships Sar of Hydroxylated Imidazoquinolines

Impact of Hydroxyl Group Position on TLR Binding and Agonistic Activity

The position of a hydroxyl group on the imidazoquinoline framework is a critical determinant of its binding affinity and functional activity at TLR7 and TLR8. Structure-activity relationship (SAR) studies have revealed that hydroxylation can either enhance or diminish potency and can shift the selectivity between these two closely related receptors.

Investigations into substitutions at the N-1 position have shown that incorporating an alkyl hydroxyl group can significantly enhance TLR8 activity. nih.gov For instance, the loss of a hydroxyl group on the N-1 substituent has been demonstrated to have a substantial negative impact on TLR8 agonistic activity. nih.govtandfonline.com Conversely, TLR7 activity appears to be less sensitive to many modifications at the N-1 position. acs.orgresearchgate.net A systematic study of 1-benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine analogues revealed that introducing a hydroxyl group to the benzyl (B1604629) moiety could dramatically affect TLR7 potency. The para-hydroxymethyl derivative was identified as a highly active and specific TLR7 agonist, whereas a para-hydroxy derivative was the most active TLR7 agonist within another tested series, exhibiting an EC50 of 0.25 µM with minimal TLR8 activity. chemrxiv.org

Hydroxylation on the core quinoline (B57606) ring system, particularly at the C7 position, has also been explored. Research indicates that imidazoquinolines featuring a C7 hydroxyl group, along with other electron-donating groups (EDGs), tend to be stronger activators of both TLR7 and TLR8 compared to analogues with electron-withdrawing groups (EWGs) at the same position. biorxiv.org In one study, a C7-hydroxyl analogue was found to be a potent activator of both TLR7 and TLR8. biorxiv.org These findings suggest that the electronic properties conferred by the substituent at C7 play a significant role in modulating receptor activation.

The binding of imidazoquinolines is understood to involve key interactions within the receptor pocket. The amino group at the C4 position is considered essential for activity. biorxiv.org The aminoquinolyl part of the molecule is thought to engage in hydrogen bonding and π-π stacking interactions, while side chains at other positions, such as C2 and N-1, fit into hydrophobic pockets of the receptors. frontiersin.org The introduction of a polar hydroxyl group can forge new hydrogen bonds or alter the molecule's conformation and electronic distribution, thereby modifying its fit and interaction with specific amino acid residues in the TLR binding site.

Table 1: Structure-Activity Relationship of N-1 Substituted Imidazoquinoline Analogues on hTLR7

| Compound | N-1 Substituent | hTLR7 EC₅₀ (µM) |

| Imiquimod (B1671794) | Isobutyl | 8.52 |

| Lead Compound | 1-benzyl | 0.85 |

| Analogue 9a | 1-(p-methylbenzyl) | 0.45 |

| Analogue 9b | 1-(p-methoxybenzyl) | 0.55 |

| Analogue 9c | 1-(p-hydroxybenzyl) | 0.25 |

| Analogue 9d | 1-(p-hydroxymethylbenzyl) | 0.23 |

| This table is based on data presented in a study on TLR7-active imidazoquinolines, demonstrating the impact of para-substitution on the N-1 benzyl group. chemrxiv.org |

Comparative Biological Activity of 3-Hydroxy Imiquimod Relative to Parent Compound and Other Hydroxylated Analogues

This compound is a known metabolite formed during the biotransformation of its parent compound, Imiquimod. vulcanchem.com The introduction of the hydroxyl group on the N-1 isobutyl side chain fundamentally alters its physicochemical properties, which is expected to change its biological activity profile. vulcanchem.com However, specific, detailed pharmacological data quantifying the TLR7/TLR8 agonistic activity of this compound is limited in publicly available research.

In contrast, extensive research on synthetic hydroxylated analogues provides a clearer picture of how hydroxylation affects activity compared to the parent compound, Imiquimod. As highlighted in the previous section, strategic placement of hydroxyl groups can lead to substantial increases in potency.

For example, a synthetic analogue featuring a para-hydroxymethyl group on an N-1 benzyl substituent was found to be approximately 37-fold more potent as a TLR7 agonist than Imiquimod. chemrxiv.org Another analogue with a para-hydroxy group on the same N-1 benzyl ring was about 34-fold more potent than Imiquimod. chemrxiv.org These examples underscore the significant potential of hydroxyl groups to enhance biological activity when incorporated into specific positions of the molecular structure.

Hydroxylation of the quinoline ring itself also modulates activity. An analogue with a hydroxyl group at the C7 position (Compound 14 in a specific study) was shown to be a potent dual agonist of TLR7 and TLR8, with an EC₅₀ of 2.7 µM for TLR7 and 1.8 µM for TLR8. biorxiv.org This contrasts with Imiquimod, which is primarily a TLR7 agonist with significantly weaker activity at TLR8. invivogen.com Resiquimod (B1680535), another well-known imidazoquinoline that contains an oxygen heteroatom in its N-1 side chain, is a potent dual TLR7/TLR8 agonist, further illustrating how the presence of polar, hydrogen-bonding groups in the side chain can confer strong TLR8 activity. frontiersin.orgmdpi.com

Table 2: Comparative Activity of Imiquimod and Select Hydroxylated Analogues

| Compound | Key Structural Feature | hTLR7 EC₅₀ (µM) | hTLR8 EC₅₀ (µM) | Fold-Increase in hTLR7 Potency vs. Imiquimod |

| Imiquimod | N-1-isobutyl | 8.52 | >30 | 1x |

| Analogue 9c | N-1-(p-hydroxybenzyl) | 0.25 | 30.02 | ~34x |

| Analogue 9d | N-1-(p-hydroxymethylbenzyl) | 0.23 | >30 | ~37x |

| C7-OH Analogue | C7-hydroxyl | 2.7 | 1.8 | ~3.2x |

| Data compiled from multiple sources for comparative purposes. chemrxiv.orgbiorxiv.org |

Design and Synthesis of Modified Imidazoquinolines for Enhanced Selectivity or Potency

The design and synthesis of novel imidazoquinoline derivatives have been driven by the goal of optimizing their immunomodulatory effects, primarily by enhancing potency or achieving selectivity for either TLR7 or TLR8. tandfonline.com SAR investigations have established that the N-1, C-2, and C-7 positions are particularly amenable to modification to achieve these goals. tandfonline.comresearchgate.net

A key strategy for conferring TLR8 selectivity involves modifications at the N-1 position. The inclusion of an ethyl-, propyl-, or butylamino group at this position has been shown to result in compounds that are highly selective TLR8 agonists, with diminished or no TLR7 activity. acs.org This approach leverages specific interactions within the TLR8 binding pocket that are not as favorable in the TLR7 pocket. Furthermore, the presence of a terminal hydrogen bond donor, such as the amine in these N-1 aminoalkyl substituents, appears to correlate with high TLR8 potency. researchgate.net

Efforts to enhance potency have often focused on substitutions at the C2 and C7 positions. For dual TLR7/8 agonists, activity generally increases with the length of the C2 alkyl chain, peaking with a butyl group for TLR7 and a pentyl group for TLR8. acs.org At the C7 position, the introduction of electron-donating groups (EDGs), such as methoxy (B1213986) or hydroxyl, has been found to produce stronger TLR7/8 activation compared to analogues bearing electron-withdrawing groups (EWGs) like chloro or nitrile. nih.govbiorxiv.org These findings guide the rational design of new compounds by focusing on substitutions that enhance favorable electronic and steric interactions with the receptors. The synthesis of these modified compounds often involves multi-step sequences starting from substituted quinoline precursors.

Computational Modeling, Molecular Docking, and Quantitative Structure-Activity Relationship (QSAR) Studies

Computational methods are integral to understanding the structural basis of imidazoquinoline activity and to guide the design of new, more effective analogues. acs.org Molecular docking, molecular dynamics (MD) simulations, and QSAR studies have provided significant insights into how these molecules interact with TLR7 and TLR8. mdpi.com

Molecular docking studies have been used to predict the binding poses of imidazoquinoline agonists within the receptor binding sites. mdpi.com A critical interaction identified for Resiquimod binding to human TLR8 is a π–π stacking interaction between the compound's imidazoquinoline ring and a phenylalanine residue (Phe405) in the receptor. acs.org Docking studies also highlight the importance of hydrogen bonds between the ligand and receptor, with the C4-amino group and other polar functionalities playing a key role. frontiersin.org These models help rationalize why certain modifications enhance binding affinity and why selectivity occurs between TLR7 and TLR8, which have differences in their binding site residues.

QSAR is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. unram.ac.idnih.gov For TLR7 agonists, QSAR models have been developed by curating datasets of known agonists and extracting molecular descriptors (e.g., electronic, steric, and hydrophobic properties). nih.govresearchgate.net These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. For example, a QSAR model for TLR7 agonists was developed and used in conjunction with virtual screening of compound databases to identify new potential agonists. nih.gov Such hybrid approaches, combining ligand-based QSAR with structure-based docking, are powerful tools for drug discovery. researchgate.net Similar QSAR studies on related quinoline scaffolds have been successful in developing predictive models for various biological activities. dovepress.com

Preclinical Investigations in Advanced Disease Models

In Vitro Cellular Models for Mechanistic Elucidation

In vitro models provide a controlled environment to dissect the cellular and molecular mechanisms of a compound. For 3-Hydroxy Imiquimod (B1671794), such specific investigations are not extensively documented.

Keratinocyte Proliferation and Differentiation Studies in Inflammatory Contexts

The parent compound, Imiquimod, is known to influence keratinocytes, and its application is central to the widely used mouse model of psoriasis-like skin inflammation. However, specific studies that isolate the 3-Hydroxy Imiquimod metabolite to evaluate its direct effects on keratinocyte proliferation and differentiation, particularly within an inflammatory milieu, are not readily found in the scientific literature. The activity observed in tissues is generally attributed to the parent compound present at the application site.

Immune Cell Line Response and Cytokine Release Evaluation

This compound, also identified as the metabolite S-27700, is recognized as being pharmacologically active. bccancer.bc.cafda.gov Regulatory documents confirm that it, along with the isomeric metabolite S-26704, is capable of inducing cytokine production. fda.govfda.gov This activity is foundational to the immunomodulatory effects of the parent drug, Imiquimod, which functions as a Toll-like receptor 7 (TLR7) agonist to stimulate the release of various cytokines, including interferon-alpha (IFN-α), tumor necrosis factor-alpha (TNF-α), and interleukins such as IL-6 and IL-12. fda.govmedicaljournals.se

Despite this known activity, detailed in vitro studies characterizing the precise cytokine release profile from specific immune cell lines (e.g., peripheral blood mononuclear cells, macrophages, or dendritic cells) in direct response to isolated this compound are not extensively published. Consequently, a detailed data table of cytokine concentrations cannot be compiled from the available literature. Research has generally focused on the effects of the parent compound or measured metabolites collectively in pharmacokinetic studies. fda.gov

Cellular Antiproliferative Effects in Malignancy-Derived Cell Lines

The parent drug, Imiquimod, has established antitumor properties and is used to treat conditions like superficial basal cell carcinoma, with its mechanism involving the induction of an immune response and apoptosis in cancer cells. While this compound is a known active metabolite, dedicated studies to assess its specific antiproliferative or pro-apoptotic efficacy on various malignancy-derived cell lines have not been identified in the reviewed literature.

In Vivo Animal Models for Pathogenic Mechanism Research

Animal models are critical for understanding the systemic effects and pathogenic mechanisms of action of a compound. As with in vitro work, specific in vivo studies on isolated this compound are lacking.

Models of Inflammatory Skin Disorders (e.g., Imiquimod-Induced Psoriasis-Like Dermatitis Models)

The topical application of Imiquimod cream to mouse skin is a standard and widely used model to induce a psoriasis-like dermatitis, characterized by skin thickening, scaling, and immune cell infiltration. This inflammatory response is driven by the IL-23/IL-17 axis, mimicking key aspects of human psoriasis. While this compound is formed as a metabolite during the use of the parent compound in these models, its specific role or contribution to the resulting inflammatory phenotype has not been specifically investigated or reported. The pathological changes observed in this model are directly attributed to the potent, localized immune activation initiated by the topically applied Imiquimod.

Investigations in Preclinical Cancer Models (e.g., Melanoma, Hematological Malignancies, Specific Carcinoma Types)

No specific preclinical studies detailing the in vivo anti-tumor activity of this compound in established animal models of melanoma, hematological malignancies, or specific carcinomas were found. The bulk of available research focuses on the parent compound, Imiquimod. chemsrc.comecancer.orgnih.govfrontiersin.orgmdanderson.orgcnio.esnih.govmdpi.comnih.govnih.govfrontiersin.orga-jhr.commdpi.comfrontiersin.orgajol.infomdpi.comembopress.org

Anti-Infective Activity in Animal Models (e.g., Viral Infections, Parasitic Infections)

There is a lack of publicly accessible data from animal models on the anti-infective properties of this compound against viral or parasitic infections. While the parent drug Imiquimod has been studied for its antiviral effects, specific in vivo data for its hydroxylated metabolite is not available. nih.govnih.govnih.govmdpi.comnih.govnih.govfrontiersin.orgmdpi.comnih.govnih.govmsdvetmanual.comfu-berlin.demdpi.comfrontiersin.org

Angiogenesis Inhibition Mechanisms in Preclinical Settings

Information regarding the specific mechanisms by which this compound may inhibit angiogenesis in preclinical settings is not present in the reviewed literature. Studies on angiogenesis inhibition have been conducted for Imiquimod, but similar investigations for this compound are not documented in available sources. nih.govamegroups.orguscjournal.comdergipark.org.trnews-medical.net

Analytical and Bioanalytical Methodologies for 3 Hydroxy Imiquimod Research

Method Development for Detection and Quantification in Complex Biological Matrices (e.g., Tissue, Cellular Extracts)

Detecting and quantifying 3-Hydroxy Imiquimod (B1671794) in complex biological matrices such as plasma, serum, tissue homogenates, and cellular extracts presents significant analytical challenges. These challenges include the typically low concentrations of the metabolite and the presence of numerous endogenous interfering substances. nih.gov Method development, therefore, focuses heavily on efficient sample preparation to isolate the analyte and enhance detection sensitivity.

Research has shown that Imiquimod is metabolized into several monohydroxylated forms, including what is understood to be 3-Hydroxy Imiquimod, by cytochrome P450 enzymes, particularly in human keratinocytes and mouse liver. nih.gov The analysis of these metabolites from in vitro cell culture supernatants and microsomal incubations requires methods that can handle small sample volumes and complex media. nih.gov

Key strategies in method development include:

Sample Extraction: Solid-Phase Extraction (SPE) and Supported Liquid Extraction (SLE) are commonly employed techniques. SPE, using cartridges like Oasis HLB, has demonstrated high recovery and precision for related compounds in biological fluids. nih.gov SLE offers a high-throughput alternative for cleaning up samples before analysis. For instance, a method for another TLR7 agonist, LFX453, utilized SLE to achieve a lower limit of quantification (LLOQ) of 1.00 pg/mL from just 0.100 mL of minipig plasma, demonstrating the power of this technique for low-level quantification. nih.gov

Protein Precipitation: For plasma or serum samples, protein precipitation with solvents like acetonitrile (B52724) is a rapid method for initial sample clean-up, though it may be less effective at removing interferences compared to SPE or SLE. researchgate.net

Derivatization: In cases of very low concentrations or poor ionization efficiency, chemical derivatization can be used. For example, methods developed for other hydroxylated compounds, such as 3-Hydroxybenzo[a]pyrene in urine, have successfully used derivatizing agents to improve sensitivity in mass spectrometric detection. mdpi.com

Validation of these bioanalytical methods is performed according to regulatory guidelines, ensuring acceptable precision, accuracy, matrix effects, and stability of the analyte during sample handling and storage. researchgate.net

Advanced Chromatographic and Mass Spectrometric Techniques (e.g., UHPLC-PDA/MS, LC-MS/MS)

Modern analytical strategies for this compound and related metabolites invariably pair high-performance liquid chromatography with mass spectrometry, offering unparalleled selectivity and sensitivity.

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems are preferred for their high resolution and speed. By using columns with sub-2 µm particles, UHPLC provides sharp, narrow peaks, which improves separation from matrix components and enhances sensitivity. researchgate.netoup.com A typical setup involves a reverse-phase C18 or a fluoro-phenyl column, which provides effective separation for Imiquimod and its metabolites. oup.com Mobile phases commonly consist of acetonitrile or methanol (B129727) mixed with an aqueous solution containing a modifier like formic acid or trifluoroacetic acid to ensure good peak shape and ionization efficiency. oup.com

Photodiode Array (PDA) Detection: A PDA detector can be used in tandem with MS. It provides spectral information across a range of wavelengths, which is useful during method development for peak identification and purity assessment. oup.com

Mass Spectrometry (MS): Mass spectrometry is the definitive tool for the structural confirmation and quantification of this compound.

LC-MS/MS: Tandem mass spectrometry (MS/MS) is the gold standard for quantifying low levels of metabolites in complex matrices. nih.gov The instrument operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a resulting unique product ion is monitored. This process provides exceptional specificity and significantly reduces background noise. oup.com

Ionization: Electrospray Ionization (ESI) in the positive ion mode is typically used for Imiquimod and its metabolites, as the amine functionalities on the imidazoquinoline core are readily protonated. oup.com

The combination of these techniques allows for the development of methods with LLOQs in the low nanogram per milliliter (ng/mL) or even picogram per milliliter (pg/mL) range, which is essential for pharmacokinetic studies where systemic exposure to metabolites can be very low. nih.govnih.govfda.gov

Table 1: Example Parameters for UHPLC-MS/MS Analysis

| Parameter | Typical Setting/Value | Reference |

|---|---|---|

| Chromatography System | UHPLC/UPLC | oup.com |

| Column | Reverse Phase C18 or Fluoro-Phenyl (e.g., 2.1 mm x 100 mm, 1.7 µm) | oup.com |

| Mobile Phase A | 0.1% Formic Acid in Water | nih.govoup.com |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | nih.govoup.com |

| Flow Rate | 0.3 - 0.6 mL/min | nih.govmdpi.com |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | oup.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | oup.com |

| LLOQ | 0.05 ng/mL to 1.0 pg/mL (Matrix Dependent) | nih.govfda.gov |

Development of Stability-Indicating Methods for Impurity Profiling and Metabolite Tracking

A stability-indicating analytical method (SIAM) is one that can accurately measure the concentration of an active substance without interference from its degradation products, process impurities, or other metabolites. researchgate.net The development of such a method for this compound is critical for ensuring the integrity of analytical data, both in pharmaceutical quality control and in metabolic research.

The process involves subjecting the analyte to forced degradation under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. researchgate.net These conditions typically include:

Acidic and Basic Hydrolysis: Treatment with strong acids (e.g., HCl) and bases (e.g., NaOH) to assess stability against pH-mediated degradation.

Oxidation: Exposure to an oxidizing agent, most commonly hydrogen peroxide (H₂O₂), which has been shown to degrade the Imiquimod structure to form N-oxide impurities. oup.comresearchgate.net

Thermal Stress: Heating the sample to evaluate the potential for heat-induced degradation.

Photostability: Exposing the analyte to UV and visible light to check for photodegradation.

The stressed samples are then analyzed by a high-resolution chromatographic technique, such as UHPLC-PDA/MS. The goal is to achieve baseline separation between the main peak of this compound and all peaks corresponding to degradation products. oup.com The mass spectrometer is then used to identify the mass of the degradation products, providing clues to their structure and the degradation pathways involved. oup.com

This approach is vital for:

Impurity Profiling: Identifying and quantifying potential impurities or degradants that could arise during the synthesis, formulation, or storage of this compound reference standards. google.com

Metabolite Tracking: In metabolism studies, a SIAM ensures that the detected this compound is indeed the biotransformed product and not an artifact of sample degradation during collection, processing, or analysis. It allows for the unambiguous tracking of its formation and decline over time. nih.gov

Table 2: Typical Forced Degradation Conditions for a Stability-Indicating Method

| Stress Condition | Typical Reagent/Parameter | Purpose |

|---|---|---|

| Acid Hydrolysis | 0.1 M - 1 M HCl, elevated temperature | Assess stability in acidic environment |

| Base Hydrolysis | 0.1 M - 1 M NaOH, elevated temperature | Assess stability in alkaline environment |

| Oxidation | 3% - 30% H₂O₂, room or elevated temperature | Evaluate susceptibility to oxidative degradation |

| Thermal Degradation | 60 - 80°C, solid state or solution | Determine heat sensitivity |

| Photodegradation | ICH-specified light/UV exposure | Determine light sensitivity |

Future Research Directions and Identified Knowledge Gaps

Comprehensive Elucidation of the Full Metabolic Profile of 3-Hydroxy Imiquimod (B1671794) and Its Intermediates

The biotransformation of imiquimod primarily occurs through oxidative pathways, leading to the formation of 3-Hydroxy Imiquimod (also known as S-27700) and another major isomeric metabolite, S-26704. vulcanchem.com Together, these two metabolites constitute approximately 45% of the total metabolites observed in in-vitro systems. vulcanchem.com Studies utilizing human liver microsomes have identified seven metabolites of imiquimod via liquid chromatography-mass spectrometry (LC/MS), with hydroxylated derivatives like this compound being significant products. vulcanchem.com

However, a comprehensive understanding of the complete metabolic cascade involving this compound is still lacking. Future research should focus on:

Identifying all downstream metabolites: A thorough investigation is required to identify all subsequent metabolic products originating from this compound. This would provide a complete map of its metabolic fate within the body.

Characterizing the enzymatic pathways: Pinpointing the specific cytochrome P450 (CYP) isoforms and other enzymes responsible for the metabolism of this compound is crucial. While it is known that CYP1A1 and CYP1A2 are predominantly responsible for imiquimod metabolism, the specific enzymes acting on its hydroxylated metabolite need to be determined. nih.govresearchgate.net

Investigating inter-individual variability: Research into how genetic polymorphisms in metabolic enzymes affect the metabolic profile of this compound across different individuals would be highly valuable for understanding potential variations in response and clearance.

In-Depth Structure-Activity Relationship Studies for Hydroxylated Imidazoquinolines with Novel Biological Activities

The structure-activity relationship (SAR) of imidazoquinolines has been a fertile area of research, primarily focusing on modifications at the N1 and C2 positions to enhance potency and selectivity for Toll-like receptors (TLRs) 7 and 8. nih.govbiorxiv.org The addition of a hydroxyl group, as seen in this compound, significantly alters the physicochemical properties of the parent compound and likely its biological activity. vulcanchem.com

Future SAR studies should systematically explore:

Impact of hydroxylation position: Investigating how the position of the hydroxyl group on the imidazoquinoline scaffold influences TLR7 and TLR8 agonism or antagonism is a key area of interest. Studies have shown that even minor structural changes can lead to significant variations in TLR7 and/or TLR8 activity. rsc.org

Exploration of novel biological targets: Beyond TLRs, it is conceivable that hydroxylated imidazoquinolines may interact with other biological targets. Screening these compounds against a broader panel of receptors and enzymes could uncover novel biological activities.

Synthesis and evaluation of a diverse library: The synthesis of a comprehensive library of hydroxylated imidazoquinoline analogues with variations in the position and number of hydroxyl groups, as well as other substituents, is essential for a thorough SAR investigation. This will help in identifying compounds with optimized activity and selectivity. chemrxiv.orgnih.gov

Advanced Preclinical Efficacy and Mechanistic Investigations of this compound as a Research Tool

While imiquimod is a well-established immune response modifier, the specific preclinical efficacy and mechanisms of action of this compound are not as well-defined. invivogen.com Its potential as a research tool hinges on a deeper understanding of its biological effects.

Future preclinical investigations should include:

In-vitro and in-vivo models of disease: Evaluating the efficacy of this compound in various preclinical models, such as those for skin cancer, viral infections, and inflammatory conditions like psoriasis, is crucial. jax.orgmdpi.com The imiquimod-induced psoriasis model in mice is a well-established platform for such studies. jax.org

Mechanistic studies of immunomodulation: Detailed studies are needed to dissect the specific signaling pathways activated by this compound. This includes examining its effects on cytokine and chemokine production, immune cell activation and proliferation, and the induction of antiviral and antitumor responses. europa.eueuropa.euspandidos-publications.com

Comparative studies with imiquimod: Directly comparing the preclinical efficacy and mechanistic profiles of this compound with its parent compound, imiquimod, will help to elucidate the specific contributions of the hydroxyl group to its biological activity.

Potential Application as a Specific Research Probe for TLR Signaling or Metabolic Pathway Studies

The unique properties of this compound could be leveraged for its use as a specialized research probe.

Potential applications in this area include:

A selective modulator of TLR signaling: If SAR studies reveal that this compound has a distinct selectivity profile for TLR7 or TLR8 compared to imiquimod, it could serve as a valuable tool for dissecting the specific roles of these receptors in various biological processes. thermofisher.com The activation of TLR7 and TLR8 can be studied using reporter cell lines. invivogen.com

A probe for studying drug metabolism: Due to its nature as a primary metabolite, radiolabeled this compound could be used as a probe to study the activity and inhibition of specific drug-metabolizing enzymes in vitro and in vivo.

Investigating metabolic reprogramming: Given that TLR signaling is linked to metabolic reprogramming in immune cells, this compound could be used to investigate the intricate interplay between innate immunity and cellular metabolism. frontiersin.orgnih.gov For instance, studies have shown that TLR agonists can influence pathways like glycolysis. nih.gov

Q & A

Q. What are the primary molecular mechanisms by which 3-Hydroxy Imiquimod activates immune responses in preclinical models?

this compound (a TLR7 agonist) binds to Toll-like receptor 7 (TLR7) on dendritic cells and macrophages, triggering MyD88-dependent signaling. This activates NF-κB and IRF7 pathways, leading to production of pro-inflammatory cytokines (e.g., IFN-α, TNF-α, IL-6) and enhanced antigen presentation . Methodological validation includes:

- In vitro assays : TLR7 activation confirmed via HEK293-TLR7 reporter cells (EC₅₀ = 2.1 µM) .

- Cytokine profiling : ELISA or multiplex assays quantify IFN-α levels in supernatants of treated immune cells .

- Knockout models : TLR7⁻/⁻ mice show abrogated cytokine responses, confirming receptor specificity .

Q. How do experimental designs for topical application of this compound vary across preclinical studies?

Protocols differ in dose, frequency, and application sites, complicating cross-study comparisons:

- Dosage : Ranges from 45 mg to 62.5 mg applied to shaved dorsal skin or ears in murine models .

- Duration : 5–16 days, with longer treatments linked to sustained cytokine induction but increased local inflammation .

- Control groups : Vehicle creams (e.g., petrolatum-based) are critical for distinguishing drug-specific effects from mechanical irritation .

Q. What is the evidence for this compound’s direct pro-apoptotic effects on tumor cells?

In Tasmanian devil facial tumor (DFT1) cells and human squamous cell carcinoma (SCC12), imiquimod induces caspase-9-dependent apoptosis independently of immune cells:

- Dose-response assays : 10–50 µM imiquimod reduces viability by 40–80% via PARP cleavage .

- Mechanistic studies : Proteasome-mediated degradation of A20 (an anti-apoptotic protein) activates JNK signaling, driving intrinsic apoptosis .

Advanced Research Questions

Q. How can researchers reconcile contradictory efficacy data in clinical trials of this compound for neoplasia?

Meta-analyses reveal variability in regression rates due to:

- Heterogeneous endpoints : Partial vs. complete response criteria (e.g., 20% partial response in breast cancer metastases vs. 75% clearance in actinic keratosis) .

- Patient stratification : HPV-positive cervical intraepithelial neoplasia (CIN) shows higher regression (OR = 4.27) than HPV-negative cohorts .

- Immunohistochemical validation : Quantifying CD8+ T-cell infiltration and IFN-γ mRNA levels post-treatment improves outcome correlation .

Q. What methodological approaches optimize combination therapies with this compound and radiation/chemotherapy?

Synergistic regimens require timing and dose adjustments:

- Preclinical models : Imiquimod + ionizing radiation in murine breast cancer enhances tumor-specific CD8+ T-cell responses (2-fold increase vs. monotherapy) .

- Sequencing : Applying imiquimod after chemotherapy (e.g., 5-FU) reduces immunosuppressive myeloid-derived suppressor cells (MDSCs) in SCC .

- Pharmacokinetic monitoring : LC-MS/MS detects imiquimod’s systemic absorption (<1% bioavailability), ensuring localized effects .

Q. How can researchers address variability in immune microenvironment responses to this compound?

Single-cell RNA sequencing (scRNA-seq) and spatial transcriptomics identify resistance mechanisms:

Q. What novel biomarkers predict this compound efficacy in immune-tolerant tumors?

Candidate biomarkers include:

- TLR7 expression : Tumors with ≥50% TLR7+ cells by IHC correlate with higher regression rates (p = 0.02) .

- Baseline IFN-α signatures : RNA-seq of pretreatment biopsies identifies ISG15 and MX1 as predictors of response (AUC = 0.78) .

Methodological Considerations

- Dosing standardization : Adopt the WHO-recommended 5% cream formulation (62.5 mg/dose) for consistency .

- Toxicity mitigation : Pre-treat with emollients to reduce dermatitis; grade adverse events using CTCAE v5.0 .

- Data integration : Use Chou-Talalay synergy models for combination therapy analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.